[(5-Bromo-2-fluorophenyl)methyl](2-ethoxyethyl)amine
Description
Chemical Structure: The compound (5-Bromo-2-fluorophenyl)methylamine (molecular formula: C₁₂H₁₈BrNO₂, CAS: 1497963-02-6) consists of a 5-bromo-2-fluorophenyl group linked via a methylene bridge to a 2-ethoxyethylamine moiety . Its structure features halogen substituents (bromo and fluoro) on the aromatic ring and an ethoxyethyl side chain, which influence its physicochemical and biological properties.
For example, 5-bromosalicylaldehyde reacts with amines in ethanol to yield structurally related derivatives .
Applications:
Primary applications are inferred from structural analogs, suggesting roles as intermediates in pharmaceutical synthesis or ligands in coordination chemistry. The ethoxyethyl group may enhance solubility in polar solvents, making it suitable for drug delivery systems .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15BrFNO/c1-2-15-6-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
NHDLRHHQWWCOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Research: It can be used in the development of probes for biological studies, particularly in the investigation of enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural analogs and their key differences:
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Amine Side Chain | CAS Number | Reference |
|---|---|---|---|---|---|
| (5-Bromo-2-fluorophenyl)methylamine | C₉H₁₁BrFN | 5-Bromo, 2-fluoro | Ethylamine | CID 18070880 | |
| (2-Bromo-5-methoxyphenyl)methylamine | C₁₂H₁₈BrNO₂ | 2-Bromo, 5-methoxy | 2-ethoxyethylamine | 1497963-02-6 | |
| [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine | C₉H₁₀BrF₂NO | 2-Bromo, 5-(2,2-difluoroethoxy) | Primary amine | 1934517-99-3 | |
| Nitrosobis(2-ethoxyethyl)amine | C₈H₁₈N₂O₂ | - | Nitrosated bis(2-ethoxyethyl)amine | - |
Key Observations :
Physicochemical Properties
The table below compares physicochemical parameters:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends | |
|---|---|---|---|---|---|
| (5-Bromo-2-fluorophenyl)methylamine | 288.19 | Not reported | Not reported | Moderate in polar solvents | |
| (5-Bromo-2-fluorophenyl)methylamine | 242.10 | 193.43 (estimate) | 0.8363 | High in organic solvents | |
| Nitrosobis(2-ethoxyethyl)amine | 174.24 | Not reported | Not reported | Likely carcinogenic |
Biological Activity
The compound (5-Bromo-2-fluorophenyl)methylamine is a member of the amine class of compounds, which are known for their diverse biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of (5-Bromo-2-fluorophenyl)methylamine can be represented as follows:
- Molecular Formula : C12H16BrF
- IUPAC Name : (5-Bromo-2-fluorophenyl)methylamine
This compound features a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to (5-Bromo-2-fluorophenyl)methylamine exhibit various biological activities, including:
- Antimicrobial Effects : Many amines have shown efficacy against bacterial strains, suggesting potential use in treating infections.
- Antitumor Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
- Neurological Activity : Certain phenylmethylamines are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Data Table of Biological Activities
The following table summarizes key studies related to the biological activity of similar compounds:
The biological activity of (5-Bromo-2-fluorophenyl)methylamine can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity. For instance, interactions with serotonin or dopamine receptors could explain its neurological effects.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to reduced tumor growth or enhanced antimicrobial action.
- Cell Signaling Modulation : By affecting signaling pathways within cells, this compound could influence processes such as apoptosis (programmed cell death), which is crucial in cancer therapy.
Case Studies
- Antimicrobial Activity : In a study evaluating various amine derivatives, it was found that compounds structurally similar to (5-Bromo-2-fluorophenyl)methylamine demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Antitumor Potential : Research involving cell lines showed that derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that (5-Bromo-2-fluorophenyl)methylamine may possess similar properties.
- Neuropharmacological Effects : A study indicated that certain phenylmethylamines could enhance cognitive function in animal models by increasing levels of neurotransmitters such as serotonin and norepinephrine, pointing to potential applications in treating depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
